molecular formula C13H14N4O3 B5789067 N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B5789067
M. Wt: 274.28 g/mol
InChI Key: BZBIPJWTUJTNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazoles and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the synthesis of nucleic acids and proteins in microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have a broad spectrum of activity against various microorganisms, including bacteria, fungi, and parasites. It has also been shown to have low toxicity in animal studies, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is its broad spectrum of activity against various microorganisms. However, its complex synthesis process and limited solubility in water can pose challenges in lab experiments.

Future Directions

There are several future directions for the research on N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One potential area of research is the development of new drugs based on this compound for the treatment of various infectious diseases. Another area of research could be the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a complex process that involves the condensation of 2-methyl-5-nitroimidazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to acetylation using acetic anhydride to yield the final compound.

Scientific Research Applications

N-benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antimicrobial, antifungal, and antiparasitic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-benzyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-10-14-8-13(17(19)20)16(10)9-12(18)15-7-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBIPJWTUJTNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

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